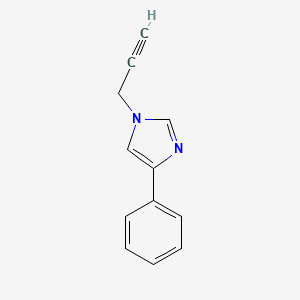

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-substituted (prop-2-yn-1-yl)amines with benzyl 2-azidoacetates in the presence of a copper(I) catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of sustainable solvents and catalysts, are also being explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives or other substituted imidazoles

Applications De Recherche Scientifique

Overview

Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole has shown significant activity against various bacterial strains.

Case Studies

- Antibacterial Activity :

- Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, some derivatives exhibited notable antibacterial effects, indicating the potential of imidazole derivatives in combating bacterial infections .

- Brahmbhatt et al. reported the synthesis of specific imidazole derivatives that demonstrated enhanced antibacterial activity compared to standard antibiotics like amikacin sulfate and ampicillin .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| 1b | E. coli | 18 |

| 4h | B. subtilis | 20 |

Summary

The findings indicate that this compound and its derivatives possess promising antibacterial properties, warranting further investigation for therapeutic applications.

Overview

The anticancer potential of imidazole derivatives has gained attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Yurttas et al. synthesized derivatives of imidazole and evaluated their cytotoxic effects on rat glioma (C6) and human liver (HepG2) cancer cell lines using the MTT assay. Compound 20g exhibited an IC50 value of 15.67 µM against C6 cells, demonstrating significant cytotoxicity .

- Hsieh et al. synthesized a series of imidazole-containing compounds and tested them against various cancer cell lines including A549, MCF-7, HepG2, and OVCAR-3. Their results indicated that certain derivatives had promising anticancer activity, with IC50 values significantly lower than those of standard treatments like cisplatin .

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 20g | C6 | 15.67 |

| 21a | MCF-7 | 13.49 |

| 22b | HepG2 | 53.54 |

Summary

The anticancer studies highlight the potential of this compound as a scaffold for developing novel anticancer agents.

Mécanisme D'action

The mechanism of action of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Phenyl-1,3-thiazol-2-amine

- 3-Phenyl-2-propyn-1-ol

- 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one

Uniqueness

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound, drawing on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenyl derivatives with propargyl halides under basic conditions. The imidazole ring is a crucial pharmacophore that enhances the biological activity of the compound. The presence of the alkyne (-C≡CH) functionality suggests potential applications in click chemistry, which can facilitate the rapid assembly of complex molecules.

Biological Activities

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that various imidazole derivatives displayed significant antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antimicrobial activity of related imidazole compounds:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.020 | Bacillus subtilis |

Antioxidant Activity

In addition to antimicrobial properties, imidazole derivatives have shown promising antioxidant activity. The DPPH free radical-scavenging assay indicated that certain analogs exhibited significant antioxidant capabilities, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Enzyme Inhibition

4-Phenyl-1-(prop-2-yn-1-yloxy)-1H-imidazole has also been investigated for its ability to inhibit various enzymes. For example, it has been studied as an inhibitor of carbonic anhydrase II, with IC50 values indicating potent inhibition (0.025 ± 0.001 µM) . Such enzyme inhibitors are valuable in treating conditions like glaucoma and obesity.

Structure-Activity Relationships (SAR)

The biological activity of imidazole compounds is closely related to their structural modifications. Substituting different groups on the imidazole ring can enhance or reduce biological activity significantly. For example, electron-donating groups generally improve antibacterial activity, while bulky groups may hinder it .

Table 2 illustrates how structural modifications impact the antibacterial efficacy of imidazole derivatives:

| Substitution Type | Effect on Activity |

|---|---|

| Electron-donating | Increased activity |

| Bulky substituents | Decreased activity |

Case Studies

Several studies have focused on the biological evaluation of imidazole derivatives:

- Jain et al. Study : This research synthesized various substituted imidazoles and evaluated their antimicrobial properties against S. aureus, E. coli, and Bacillus subtilis. Compounds with specific substitutions showed enhanced antibacterial effects compared to standard drugs like Norfloxacin .

- Antioxidant Evaluation : A comparative study assessed the antioxidant potential of multiple imidazole derivatives using DPPH assays, revealing that some compounds had antioxidant activities comparable to known standards like ascorbic acid .

- Enzyme Inhibition Studies : Research into carbonic anhydrase inhibitors highlighted that certain derivatives exhibited low nanomolar potency, indicating their potential for therapeutic applications in enzyme-related diseases .

Propriétés

IUPAC Name |

4-phenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-8-14-9-12(13-10-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPHUJSTAPYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(N=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.